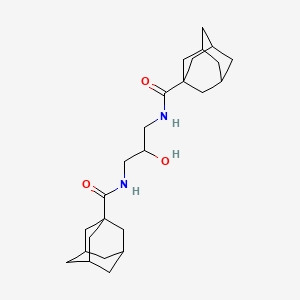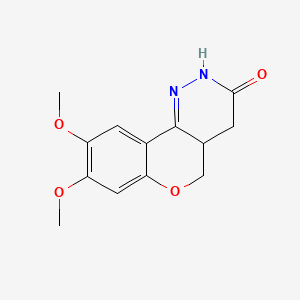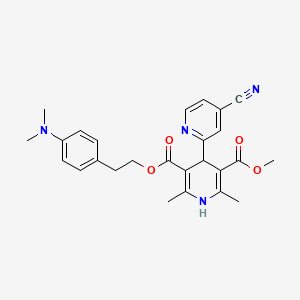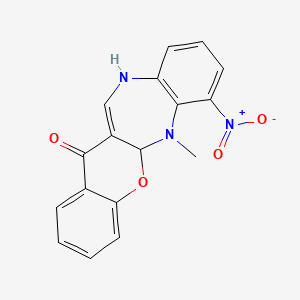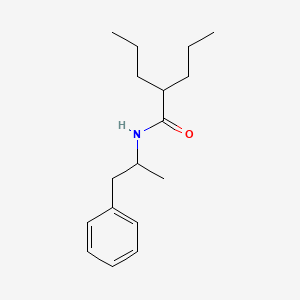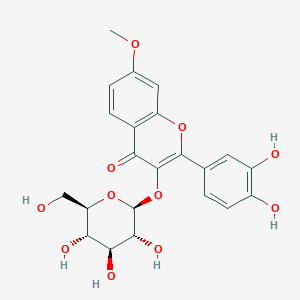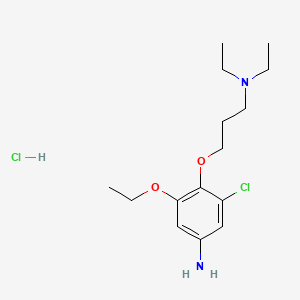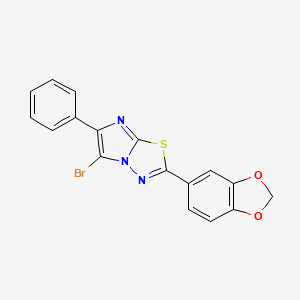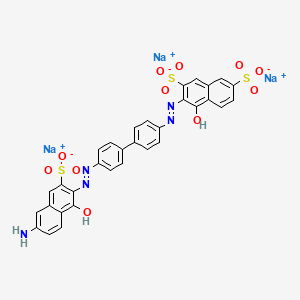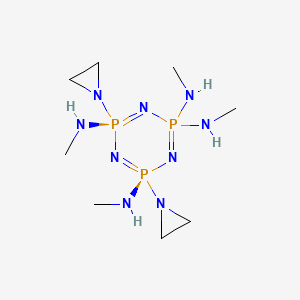
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2,4-bis(1-aziridinyl)-2,4,6,6-tetrakis(methylamino)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 6489648 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRN 6489648 involves several steps, starting with the reaction of benzo[b]thiophene with an alkali metal chloride. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis .
Industrial Production Methods: In industrial settings, the production of BRN 6489648 is scaled up using optimized synthetic routes. These methods often involve the use of advanced equipment and techniques to ensure high purity and yield. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: BRN 6489648 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: The common reagents used in the reactions of BRN 6489648 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products. For example, the oxidation of BRN 6489648 may involve the use of hydrogen peroxide or other oxidizing agents under specific conditions .
Major Products Formed: The major products formed from the reactions of BRN 6489648 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products with different functional groups .
Scientific Research Applications
BRN 6489648 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of the processes. In biology, BRN 6489648 is studied for its potential therapeutic effects and interactions with biological molecules. In medicine, it is investigated for its potential use in drug development and treatment of diseases. In industry, BRN 6489648 is utilized in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of BRN 6489648 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to various biological responses, depending on the target and the context in which BRN 6489648 is used. The molecular pathways involved in the action of BRN 6489648 are complex and may include signaling cascades, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
BRN 6489648 is unique in its structure and properties, distinguishing it from other similar compounds. Some compounds that share similarities with BRN 6489648 include other benzo[b]thiophene derivatives and related heterocyclic compounds. These compounds may have similar chemical reactivity and applications but differ in their specific properties and effects. The uniqueness of BRN 6489648 lies in its specific interactions with molecular targets and its versatility in various applications .
Properties
CAS No. |
89631-65-2 |
|---|---|
Molecular Formula |
C8H24N9P3 |
Molecular Weight |
339.26 g/mol |
IUPAC Name |
(4R,6R)-4,6-bis(aziridin-1-yl)-2-N,2-N',4-N,6-N-tetramethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24N9P3/c1-9-18(10-2)13-19(11-3,16-5-6-16)15-20(12-4,14-18)17-7-8-17/h9-12H,5-8H2,1-4H3/t19-,20+ |
InChI Key |
AWFLVMILNQNDCC-BGYRXZFFSA-N |
Isomeric SMILES |
CN[P@]1(=N[P@](=NP(=N1)(NC)NC)(NC)N2CC2)N3CC3 |
Canonical SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


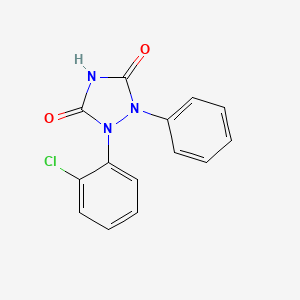
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
